molecular formula C22H21N3OS2 B4624009 5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

Cat. No.: B4624009
M. Wt: 407.6 g/mol
InChI Key: BGHHNJRVDSRFKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Scientific Research Applications

5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the 4-methylbenzyl and 3-pyridylmethyl groups is usually accomplished through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule. Common reagents and conditions for these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other thieno[2,3-d]pyrimidine derivatives, which share the core structure but differ in their substituents These compounds can have varying biological activities and chemical properties

Properties

IUPAC Name

5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS2/c1-14-6-8-17(9-7-14)13-27-22-24-20-19(15(2)16(3)28-20)21(26)25(22)12-18-5-4-10-23-11-18/h4-11H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHHNJRVDSRFKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 2
Reactant of Route 2
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 3
Reactant of Route 3
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 4
Reactant of Route 4
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 5
Reactant of Route 5
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Reactant of Route 6
Reactant of Route 6
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE

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